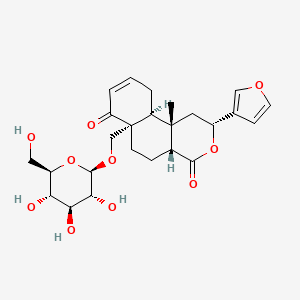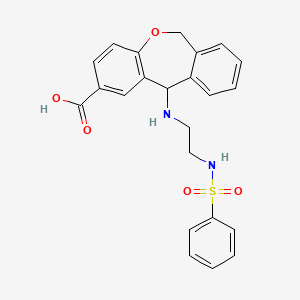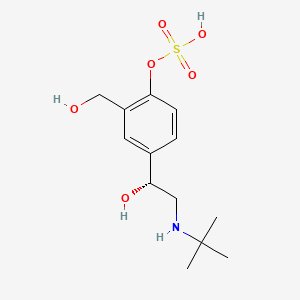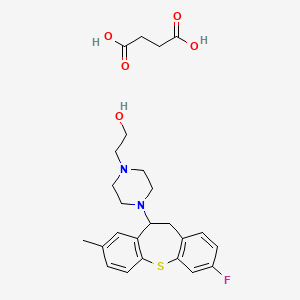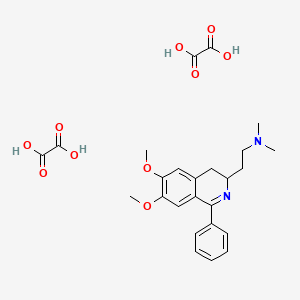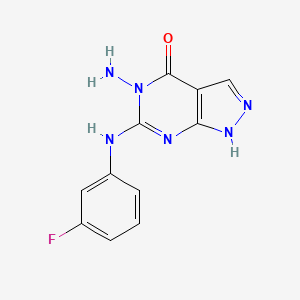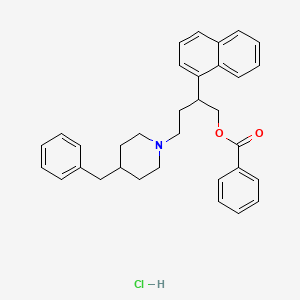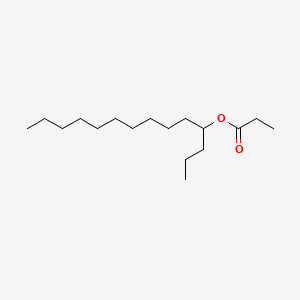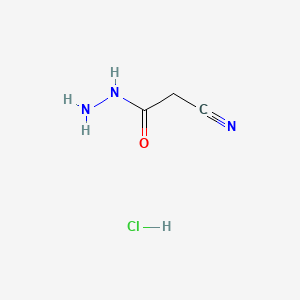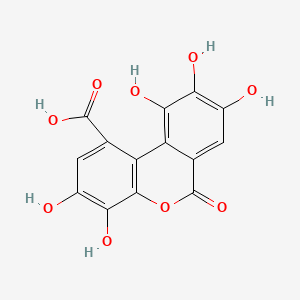
Luteic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luteic acid, also known as 3,4,8,9,10-pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid, is a natural phenol found in numerous fruits. It is a monolactonized tergalloyl group and plays a significant role in the synthesis of ellagic acid. This compound was first identified by Maximilian Nierenstein in 1945 as a molecule present in myrobalanitannin, a tannin found in the fruit of Terminalia chebula .
Métodos De Preparación
Luteic acid can be synthesized from hexahydroxydiphenic acid. The preparation involves the formation of a monolactonized tergalloyl group. Additionally, this compound can be produced from glucose by the action of Penicillium luteum Zukal . The industrial production methods typically involve the hydrolysis of tannins such as alnusiin and bicornin, which contain this compound as part of their structure .
Análisis De Reacciones Químicas
Luteic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ellagic acid, a process that involves the removal of hydrogen atoms.
Reduction: Although less common, reduction reactions can modify the hydroxyl groups present in this compound.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Luteic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including ellagic acid.
Biology: this compound is studied for its antioxidant properties and its role in plant metabolism.
Medicine: Research has shown potential therapeutic applications of this compound in treating diseases due to its antioxidant and anti-inflammatory properties.
Industry: This compound is used in the production of natural dyes and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of luteic acid involves its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. This compound can inhibit the peroxidation of membrane phospholipids and reduce the formation of lipofuscin, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Luteic acid is similar to other phenolic compounds such as ellagic acid and urolithins. it is unique due to its specific structure and the presence of a monolactonized tergalloyl group. Similar compounds include:
Ellagic acid: A dimeric derivative of gallic acid, known for its antioxidant properties.
Urolithins: Metabolites derived from ellagic acid, studied for their health benefits.
This compound stands out due to its specific role in the synthesis of ellagic acid and its presence in various tannins .
Propiedades
Número CAS |
476-67-5 |
|---|---|
Fórmula molecular |
C14H8O9 |
Peso molecular |
320.21 g/mol |
Nombre IUPAC |
3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylic acid |
InChI |
InChI=1S/C14H8O9/c15-5-2-4-7(11(19)9(5)17)8-3(13(20)21)1-6(16)10(18)12(8)23-14(4)22/h1-2,15-19H,(H,20,21) |
Clave InChI |
FLZGFQFYDGHWLR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1O)O)O)C3=C(C(=C(C=C3C(=O)O)O)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



